molecular formula C17H12N4O3 B12125551 6-methoxy-3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one

6-methoxy-3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one

Cat. No.: B12125551
M. Wt: 320.30 g/mol
InChI Key: RCVNHCNRUGCLJB-UHFFFAOYSA-N
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Description

6-methoxy-3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure with methoxy, pyridinyl, and triazolyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the chromen-2-one core, followed by the introduction of the methoxy group and the pyridinyl and triazolyl substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

6-methoxy-3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-methoxy-3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen-2-one derivatives with different substituents, such as:

  • 6-methoxy-3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. The presence of the methoxy, pyridinyl, and triazolyl groups allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H12N4O3

Molecular Weight

320.30 g/mol

IUPAC Name

6-methoxy-3-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)chromen-2-one

InChI

InChI=1S/C17H12N4O3/c1-23-12-2-3-14-11(8-12)9-13(17(22)24-14)16-19-15(20-21-16)10-4-6-18-7-5-10/h2-9H,1H3,(H,19,20,21)

InChI Key

RCVNHCNRUGCLJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NN3)C4=CC=NC=C4

Origin of Product

United States

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